molecular formula C19H19FN4O2S B2700522 N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1787917-18-3

N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2700522
CAS No.: 1787917-18-3
M. Wt: 386.45
InChI Key: DSOKKTVCROGYDQ-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide” is a complex organic compound. It contains several functional groups and rings including a fluorobenzyl group, a thiophene ring, an oxadiazole ring, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl group, thiophene ring, oxadiazole ring, and piperidine ring would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could influence its reactivity and the presence of multiple rings could influence its shape and physical properties .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A compound closely related to the specified molecule, featuring a 4-fluorobenzyl moiety and a piperidine ring, showed promising activity against Mycobacterium tuberculosis . This compound was identified through a hybrid analogue design targeting the GyrB ATPase assay and DNA gyrase super coiling assay, demonstrating significant antituberculosis activity without cytotoxicity at relevant concentrations (Jeankumar et al., 2013).

Anticancer Activity

A series of 1,4-disubstituted 1,2,3-triazole derivatives bearing structural similarities to the queried compound were synthesized and evaluated for their antimicrobial activities. Interestingly, these compounds exhibited moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, suggesting potential for further development as anticancer agents (Jadhav et al., 2017).

Drug Discovery and Pharmacokinetics

The use of fluorine NMR spectroscopy in drug discovery highlighted the significance of fluorinated compounds, similar to the one , in evaluating the metabolic fate and disposition of drug candidates. This approach aids in the selection of promising candidates for further development by providing insights into their pharmacokinetics (Monteagudo et al., 2007).

Orexin Receptor Antagonism

In research related to compulsive food consumption, a compound structurally related to N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide was evaluated as a selective antagonist for the Orexin 1 receptor, demonstrating significant effects in reducing binge eating behavior in rats. This indicates the potential application of such compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied, with one example being the detailed examination of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. These studies often include X-ray diffraction and biological evaluations, contributing to the broader understanding of the chemical and pharmacological properties of such molecules (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-16-5-3-13(4-6-16)10-21-19(25)24-8-1-2-14(11-24)17-22-23-18(26-17)15-7-9-27-12-15/h3-7,9,12,14H,1-2,8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOKKTVCROGYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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